Dansyl-L-serine Piperidinium Salt

Catalog No.
S15792283
CAS No.
84282-12-2
M.F
C20H29N3O5S
M. Wt
423.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dansyl-L-serine Piperidinium Salt

CAS Number

84282-12-2

Product Name

Dansyl-L-serine Piperidinium Salt

IUPAC Name

(2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-hydroxypropanoic acid;piperidine

Molecular Formula

C20H29N3O5S

Molecular Weight

423.5 g/mol

InChI

InChI=1S/C15H18N2O5S.C5H11N/c1-17(2)13-7-3-6-11-10(13)5-4-8-14(11)23(21,22)16-12(9-18)15(19)20;1-2-4-6-5-3-1/h3-8,12,16,18H,9H2,1-2H3,(H,19,20);6H,1-5H2/t12-;/m0./s1

InChI Key

PMLYLUHIMARDID-YDALLXLXSA-N

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CO)C(=O)O.C1CCNCC1

Isomeric SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N[C@@H](CO)C(=O)O.C1CCNCC1

Dansyl-L-serine piperidinium salt is a synthetic compound characterized by its unique structure, which includes a dansyl group attached to L-serine and a piperidinium moiety. The molecular formula for this compound is C20H29N3O5SC_{20}H_{29}N_{3}O_{5}S, and it has a molecular weight of approximately 423.53 g/mol . Dansyl groups are commonly used in biochemistry due to their fluorescent properties, making this compound particularly valuable in various research applications, especially in the fields of proteomics and biochemistry.

Typical of its functional groups. These include:

  • Nucleophilic substitutions: The piperidinium nitrogen can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Fluorescence reactions: The dansyl group can participate in reactions that enhance or quench fluorescence, which is useful in analytical chemistry.
  • Hydrolysis: The ester linkages in the molecule may undergo hydrolysis under acidic or basic conditions, leading to the release of L-serine and other by-products.

These reactions are significant for its applications in biological studies and chemical synthesis.

Dansyl-L-serine piperidinium salt exhibits notable biological activities primarily due to its dansyl moiety. It is often utilized as a fluorescent probe for studying protein interactions and dynamics. The compound's ability to label proteins allows researchers to visualize and track these biomolecules in live cells or during biochemical assays. Furthermore, the piperidinium salt form enhances its solubility in aqueous environments, making it more effective for biological applications.

The synthesis of Dansyl-L-serine piperidinium salt typically involves several key steps:

  • Formation of Dansyl Chloride: Dansyl chloride is synthesized from dansyl sulfonic acid through chlorination.
  • Coupling with L-Serine: Dansyl chloride is then reacted with L-serine under basic conditions to form dansyl-L-serine.
  • Quaternization: The final step involves quaternizing the amine group of L-serine with piperidine to yield the piperidinium salt.

This multi-step synthesis allows for the production of high-purity Dansyl-L-serine piperidinium salt suitable for research purposes .

Dansyl-L-serine piperidinium salt has numerous applications in scientific research:

  • Fluorescent labeling: It is widely used for labeling proteins and peptides in fluorescence microscopy and flow cytometry.
  • Proteomics: The compound aids in studying protein interactions, conformational changes, and dynamics within biological systems.
  • Drug development: Its properties are explored in drug design, particularly in understanding drug-receptor interactions.

These applications highlight the compound's versatility and importance in biochemical research.

Interaction studies involving Dansyl-L-serine piperidinium salt focus on its ability to bind with various biomolecules. This includes:

  • Protein binding assays: Evaluating how well the compound labels proteins and how this affects their function.
  • Enzyme kinetics: Investigating how the presence of this compound influences enzyme activity or stability.
  • Cellular uptake studies: Understanding how cells internalize this compound can provide insights into cellular mechanisms and transport processes.

Such studies are crucial for elucidating the biological roles of proteins and other biomolecules labeled with this compound.

Several compounds share structural similarities with Dansyl-L-serine piperidinium salt, each possessing unique properties:

Compound NameMolecular FormulaKey Features
DansylamideC13H15N3O2SUsed as a fluorescent probe; simpler structure.
N,N-Dimethyl dansylamideC14H17N3O2SEnhanced solubility; used for protein labeling.
Dansyl-L-alanineC15H18N2O5SSimilar fluorescent properties; used for peptide studies.
Dansyl-L-cysteineC15H18N2O5SContains a thiol group; useful in redox studies.

Dansyl-L-serine piperidinium salt is unique due to its specific combination of serine and piperidine, enhancing its solubility and utility in biological systems compared to other dansyl derivatives. Its ability to fluoresce while maintaining compatibility with various biological assays sets it apart from similar compounds.

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

4

Exact Mass

423.18279221 g/mol

Monoisotopic Mass

423.18279221 g/mol

Heavy Atom Count

29

Dates

Last modified: 08-15-2024

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